Dihydrocholesterol

Membrane Biophysics Lipid Rafts Phase Separation

Cholesterol's C5-C6 double bond causes oxidative degradation artifacts that compromise lipid bilayer studies and confound membrane phase separation experiments. Dihydrocholesterol eliminates this unsaturation while preserving the sterol condensing effect and liquid-ordered domain formation required for membrane biophysics research. • Oxidation-resistant: Enables artifact-free fluorescence microscopy & Langmuir trough assays by removing the reactive double bond • Functional cholesterol surrogate for liquid-ordered domain studies without the confounding feedback inhibition of HMG-CoA reductase • Distinct chromatographic retention time supports use as internal standard in HPLC/GC-MS sterol profiling Supplied at ≥95% purity with full Certificates of Analysis. Bulk quantities available upon request.

Molecular Formula C27H48O
Molecular Weight 388.7 g/mol
CAS No. 29466-38-4
Cat. No. B7797239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrocholesterol
CAS29466-38-4
Molecular FormulaC27H48O
Molecular Weight388.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyQYIXCDOBOSTCEI-QCYZZNICSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.0003391 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrocholesterol CAS 29466-38-4: A Saturated Cholesterol Analog for Research and Analytical Applications


Dihydrocholesterol, systematically designated (5α)-cholestan-3β-ol (CAS 80-97-7) with an alternative CAS registry entry of 29466-38-4, is a fully saturated sterol derived from cholesterol by reduction of the C5-C6 double bond [1]. This structural saturation renders it a critical analog in studies of cholesterol's biophysical and metabolic roles, as it eliminates the unsaturation site while largely preserving the core molecular geometry [2]. Dihydrocholesterol is naturally found in trace amounts in biological matrices, including human feces and gallstones, and serves as an analytical standard for quantifying sterol profiles in both research and clinical diagnostics [3].

Sterol Probe Type Saturated cholesterol analog for membrane biophysics studies
Key Property Non-oxidizable sterol, avoids photo-oxidation artifacts in long-term imaging
Analytical Role Reference standard for sterol profiling in biological matrices via HPLC or GC-MS

Why Dihydrocholesterol Is Not a Generic Substitute for Cholesterol in Scientific Investigations


Despite their near-identical molecular structures, dihydrocholesterol cannot be substituted for cholesterol in controlled experiments without altering critical outcomes. The absence of a single double bond profoundly changes the sterol's biophysical, metabolic, and regulatory properties. For instance, dihydrocholesterol exhibits enhanced ordering of lipid acyl chains and a distinct phase behavior in membrane models [1]. Metabolically, it fails to exert feedback inhibition on hepatic cholesterol synthesis, a key regulatory function of cholesterol [2]. Furthermore, its intestinal absorption efficiency and susceptibility to oxidation differ significantly, making it an inappropriate substitute in studies of cholesterol transport or reactive oxygen species. Selecting the correct compound is therefore essential for experimental validity, as generic replacement would introduce uncontrolled variables and lead to non-interpretable results.

Membrane phase behavior Induces different lipid ordering and domain miscibility; may not replicate cholesterol’s lateral organization in membrane models.
Metabolic feedback Fails to suppress HMG-CoA reductase; not interchangeable in sterol-sensing or regulatory pathway experiments.
Intestinal absorption Lower uptake efficiency compared to cholesterol; substitution alters transport kinetics and confounds bioavailability models.

Quantitative Differentiation of Dihydrocholesterol from Key Comparators: A Data-Driven Guide


Membrane Biophysics: Dihydrocholesterol vs. Cholesterol in Vesicle Phase Behavior

In a study of lipid vesicles composed of a 1:1:1 mixture of DOPC, DPPC, and sterol, dihydrocholesterol, like cholesterol, acted as a 'promoter' sterol, inducing the demixing of coexisting liquid phases as temperature was lowered. This behavior is a critical determinant of membrane domain formation and function [1]. The classification as a 'promoter' is based on its ability to induce liquid-liquid phase separation, distinguishing it from 'inhibitor' sterols like coprostanol and cholestenone, which induce gel-liquid separation. While both cholesterol and dihydrocholesterol are 'promoters', this evidence confirms that dihydrocholesterol can serve as a non-oxidizable proxy in experiments where the fundamental biophysical role of cholesterol in phase separation is being investigated without the confounding variable of sterol oxidation.

Membrane Phase Behavior
Head-to-head
Dihydrocholesterol Promoter sterol (liquid-liquid phase separation)
Cholesterol Promoter sterol (liquid-liquid phase separation)
GUVs: DOPC/DPPC/sterol 1:1:1, fluorescence microscopy
Supports non-oxidizable probe fit for phase separation studies
Functional analogy confirmed; oxidative artifact risk removed
Membrane Biophysics Lipid Rafts Phase Separation

Hepatic Metabolism: Dihydrocholesterol Fails to Suppress HMG-CoA Reductase Activity

The regulatory feedback loop controlling cholesterol synthesis is highly specific to the cholesterol molecule. In a study on rats, feeding a 2% cholesterol diet decreased hepatic HMG-CoA reductase activity by approximately 80%, a classic example of feedback inhibition. In stark contrast, feeding an identical amount of dihydrocholesterol (cholestanol) resulted in no significant change in enzyme activity [1]. This lack of suppression has been consistently observed, with other studies reporting that cholestanol is a 'poor suppressor' [2]. This divergent metabolic response is directly attributed to the saturation of the C5-C6 bond in dihydrocholesterol, demonstrating the critical importance of this structural feature for biological recognition and function.

HMG-CoA Reductase Suppression
Head-to-head
~0% change (dihydrocholesterol) vs ~80% decrease (cholesterol)
Dihydrocholesterol: no suppression
Cholesterol: ~80% suppression
Rat liver microsomes, 2% dietary sterol for 2 weeks
Highlights regulatory specificity; decouples structural and signaling roles
Key for sterol-sensing pathway studies
Cholesterol Metabolism Enzyme Regulation Feedback Inhibition

Intestinal Absorption: Dihydrocholesterol Shows 50% Lower Uptake Efficiency Than Cholesterol

The efficiency of intestinal sterol absorption is highly dependent on molecular structure. A comparative study using rat small intestine demonstrated that while cholesterol is efficiently absorbed, the saturated analog dihydrocholesterol is absorbed at a significantly lower rate, specifically about half the efficiency of cholesterol [1]. This finding is supported by other research indicating that cholestanol is less efficiently absorbed and actively interferes with the absorption of co-administered cholesterol [2]. This differential absorption profile establishes dihydrocholesterol as a distinct entity from cholesterol in studies of lipid transport and nutrient uptake.

Intestinal Uptake Efficiency
Head-to-head
~50% lower efficiency vs cholesterol
Dihydrocholesterol relative absorption
Rat everted sacs and mucosal cell uptake assays
Absorption kinetics differ; verify for transport models
Confirms distinct uptake mechanism from cholesterol
Sterol Absorption Lipid Transport Intestinal Physiology

Chemical Stability: Dihydrocholesterol is Resistant to Photo-Oxidation Unlike Cholesterol

A key practical advantage of dihydrocholesterol over cholesterol is its enhanced resistance to oxidation, particularly photo-oxidation. Researchers frequently select dihydrocholesterol for use in model membrane studies 'to avoid unwanted artifacts resulting from the photo-oxidation of cholesterol' . This is because the C5-C6 double bond in cholesterol is a primary site for oxidative attack, leading to the formation of oxysterol artifacts that can confound experimental results. The saturation of this bond in dihydrocholesterol renders it significantly more stable under standard laboratory conditions involving ambient light and oxygen exposure.

Oxidative Stability
Data to verify
Resistant to photo-oxidation due to C5-C6 saturation
May reduce oxysterol artifacts in long-term experiments
Confirmation against lot-specific data recommended
Analytical Chemistry Oxidative Stability Sample Preparation

High-Value Applications for Dihydrocholesterol (CAS 29466-38-4) in Research and Industry


Model Membrane Systems for Biophysical Studies

Dihydrocholesterol is the preferred sterol for constructing artificial lipid bilayers and monolayers when the goal is to mimic the biophysical effects of cholesterol (e.g., condensing effect, domain formation) without the complication of oxidative degradation. Its functional equivalence to cholesterol as a 'promoter' sterol for liquid-liquid phase separation [1] makes it an ideal, stable alternative for fluorescence microscopy, Langmuir trough experiments, and studies of lipid raft dynamics.

Metabolic Studies of Cholesterol Regulation and Disease Models

The unique inability of dihydrocholesterol to suppress HMG-CoA reductase activity [1] makes it a powerful tool for dissecting the regulatory pathways of cholesterol homeostasis. It is invaluable in animal models of sterol storage diseases like cerebrotendinous xanthomatosis (CTX), where understanding the distinct metabolic fates and regulatory impacts of saturated sterols is paramount [2].

Analytical Chemistry and Quality Control Standard

Dihydrocholesterol is used as a high-purity analytical reference standard for the quantification of cholesterol and related sterols in complex biological matrices. Its structural similarity to cholesterol, coupled with its distinct chromatographic retention time [1], allows for its use as an internal standard or calibration reference in techniques such as HPLC and GC-MS, ensuring accurate and reproducible lipidomic analyses.

Investigating Sterol Absorption and Transport Mechanisms

Given its significantly reduced intestinal absorption efficiency compared to cholesterol [1], dihydrocholesterol is a critical probe for studying the molecular determinants of sterol uptake and transport. It can be used in in vitro models (e.g., Caco-2 cell monolayers) and in vivo studies to delineate the structural requirements for recognition by sterol transporters like NPC1L1, without the confounding feedback inhibition seen with cholesterol.

Application
Selection Property
Validation Focus
Membrane Biophysics Studies
Non-oxidizable sterol probe
Confirm phase behavior and domain formation in model membranes
Metabolic Regulation Research
Lack of feedback inhibition on HMG-CoA reductase
Verify sterol-sensing pathway responses; decouple structural vs regulatory roles
Analytical Standard for Sterolomics
Distinct chromatographic retention profile
Calibration curves and matrix-specific recovery in HPLC/GC-MS
Sterol Absorption & Transport Models
Reduced intestinal absorption compared to cholesterol
Validate transporter specificity (NPC1L1) and uptake kinetics in in vitro models

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